molecular formula C18H19NO4 B8278787 2-Benzyloxy-1-methoxy-4-(2-nitro-but-1-enyl)-benzene

2-Benzyloxy-1-methoxy-4-(2-nitro-but-1-enyl)-benzene

Cat. No.: B8278787
M. Wt: 313.3 g/mol
InChI Key: KHPOTAFHGQKBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-1-methoxy-4-(2-nitro-but-1-enyl)-benzene is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

1-methoxy-4-(2-nitrobut-1-enyl)-2-phenylmethoxybenzene

InChI

InChI=1S/C18H19NO4/c1-3-16(19(20)21)11-15-9-10-17(22-2)18(12-15)23-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3

InChI Key

KHPOTAFHGQKBSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Benzyloxy-4-methoxybenzaldehyde (24.23 g, 100 mmol) and ammonium acetate (7.73 g, 100 mmol) were covered with 1-nitropropane (90 mL, 1008 mmol) and heated to 160° C. for 22 h. The reaction mixture was then cooled to room temperature and the excess of 1-nitropropane was removed in vacuo. The residue was dissolved in ethyl acetate (300 mL), washed with water (100 mL), brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was boiled up in ethanol (100 mL). After cooling to room temperature the yellow precipitate was collected on a sinter funnel and washed with ethanol (4×30 mL). The solid was dried in vacuo to give the title compound as yellow powder (14.07 g, 44%). 1H NMR (270 MHz, CDCl3) δ 1.14 (3H, t, J 7.3, CH2CH3), 2.71 (2H, q, J 7.4, CH2CH3), 3.93 (3H, s, OCH3), 5.19 (2H, s, OCH2Ph), 6.91 (1H, d, J 1.9, CH), 6.94 (1H, d, J 8.5, CH), 7.05 (1H, dd, J 8.4, CH), 7.25-7.48 (5H, m, OCH2C6H5), 7.91 (1H, s, HC═CNO2).
Quantity
24.23 g
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Yield
44%

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